molecular formula C7H12N2 B1267225 1-butyl-1H-pyrazole CAS No. 52096-24-9

1-butyl-1H-pyrazole

Cat. No. B1267225
CAS RN: 52096-24-9
M. Wt: 124.18 g/mol
InChI Key: FMPJPCHSXGNEMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-butyl-1H-pyrazole derivatives can involve several methods. One common approach is the reaction of corresponding pyrazoles with β-methylacrolein diethyl acetal followed by nucleophilic substitution to produce butadienylpyrazoles. These compounds exhibit interesting behavior in Diels-Alder reactions, highlighting the synthetic versatility of pyrazole derivatives (Attaryan et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of 1-butyl-1H-pyrazole derivatives reveals insights into their tautomeric forms and intermolecular interactions. For instance, X-ray crystallography of certain 1H-pyrazole derivatives indicates the presence of tautomeric forms and the role of intermolecular hydrogen bonds in forming cyclic dimers. Such structural features are essential for understanding the compound's reactivity and properties (Wang et al., 2013).

Chemical Reactions and Properties

1-butyl-1H-pyrazole participates in various chemical reactions due to its reactive sites. Its behavior in Diels-Alder reactions as mentioned earlier, and its involvement in cyclocondensation reactions for synthesizing 1-aryl-3,4-substituted/annulated pyrazoles showcase its chemical versatility. Such reactions are critical for the development of new materials and pharmaceutical compounds (Peruncheralathan et al., 2005).

Scientific Research Applications

Pyrazole derivatives are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Here are some of their applications:

  • Medicine

    • Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • They have garnered substantial interest from researchers due to these properties .
  • Agriculture

    • Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural activities .
  • Organic Synthesis

    • Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .
  • Synthesis of Innovative Compounds

    • Pizzuti and his research team synthesized a series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides using a convenient and high-yielding method . The process involved the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
  • Antimicrobial Action

    • An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well three gram-positive and gram-negative bacteria .
  • Kinase Inhibitors

    • Pyrazole derivatives have been used in the synthesis of kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases.
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry . They can act as ligands to form complexes with various metals.
  • Synthesis of Innovative Compounds

    • Pyrazole derivatives have been used in the synthesis of innovative compounds . For instance, a series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized using a convenient and high-yielding method . The process involved the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
  • Antimicrobial Action

    • Pyrazole derivatives have been investigated for their antimicrobial action . An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was examined for their antimicrobial action against three fungi as well three gram-positive and gram-negative bacteria .
  • Kinase Inhibitors

    • Pyrazole derivatives have been used in the synthesis of kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases.
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry . They can act as ligands to form complexes with various metals.

Safety And Hazards

The safety data sheet for 1-butyl-1H-pyrazole indicates that it should be stored sealed in a dry room at normal temperature . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 .

Future Directions

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJPCHSXGNEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200082
Record name n-Butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-pyrazole

CAS RN

52096-24-9
Record name n-Butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
G Kaur, D Utreja, N Jain, NK Dhillon - Russian Journal of Organic …, 2020 - Springer
… It is seen that 4-bromopyrazole (6) and 4-bromo-1-butyl-1H-pyrazole (9b) exhibited the highest percent egg hatch inhibition potential (72.69 and 71.90%, respectively) and that the …
Number of citations: 21 link.springer.com
CP Frizzo, C Bacim, DN Moreira, LV Rodrigues… - Ultrasonics …, 2016 - Elsevier
The heating profile for 25 solvents was determined in ultrasonic probe equipment at amplitudes of 20%, 25%, and 30%. Each solvent was heated in accordance with its boiling point. …
Number of citations: 18 www.sciencedirect.com
R Deprez-Poulain, N Cousaert, P Toto… - European journal of …, 2011 - Elsevier
… The crude product was purified by flash chromatography on silica gel with cyclohexane and ethyle acetate (7/3) to give 5-[acetyl-(2′-cyano-biphenyl-4-yl)-amino]-1-butyl-1H-pyrazole-4-…
Number of citations: 19 www.sciencedirect.com
SJ Han, HT Kim, JM Joo - The Journal of Organic Chemistry, 2016 - ACS Publications
We have developed inter- and intramolecular C–H alkenylation reactions of pyrazoles. The catalyst, derived from Pd(OAc) 2 and pyridine, enabled the oxidative alkenylation of …
Number of citations: 45 pubs.acs.org
V Ovcharenko, E Fursova, G Romanenko… - Inorganic …, 2006 - ACS Publications
… 1-Butyl-1H-pyrazole. The synthetic procedure is similar to the one described above. The … 1-Butyl-1H-pyrazole-4-carbaldehyde. The reaction of 1-butyl-1H-pyrazole (9.60 g, 0.077 mol) …
Number of citations: 105 pubs.acs.org
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and an attractive therapeutic target for a wide range of …
Number of citations: 3 www.sciencedirect.com
Y Usami, A Kohno, H Yoneyama, S Harusawa - Molecules, 2018 - mdpi.com
Synthesis of novel pyrazole-fused heterocycles, ie, dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles (6 or 7) from 4-allyloxy-1H-pyrazoles (1) via combination of Claisen rearrangement and …
Number of citations: 7 www.mdpi.com
J Cai, L Liu, J Chen, M Cao, M Ji - Medicinal Chemistry, 2013 - ingentaconnect.com
A series of novel pyrazole carboxylic acid derivatives was designed and synthesized, and their antagonism effect on endothelin (ET)-1-induced contraction in the rat thoracic aortic ring …
Number of citations: 3 www.ingentaconnect.com
MD Carrión, LCL Cara, ME Camacho, V Tapias… - European journal of …, 2008 - Elsevier
We have previously described a series of 4,5-dihydro-1H-pyrazole as moderately potent nNOS inhibitors. As a follow up of these studies, we report here the preparation and the …
Number of citations: 64 www.sciencedirect.com
H Lin, D Sun - Organic preparations and procedures international, 2013 - Taylor & Francis
… Interestingly, 5-((2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-amino)-1-butyl-1H-pyrazole-4-carboxylic acid exhibited potent binding affinity on AT1 receptor with an IC 50 value as low as …
Number of citations: 132 www.tandfonline.com

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